molecular formula C12H16BClFNO2 B572097 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269232-96-3

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B572097
M. Wt: 271.523
InChI Key: WFFDTMNHOINATE-UHFFFAOYSA-N
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Description

The compound is also known as tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate . It has a molecular weight of 371.64 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-12-9-10(19)8-11(13(12)20)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : This compound is used as a building block in organic synthesis .

    Scientific Field: Material Science

    • Application : The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is structurally similar to the compound , is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method of Application : This involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Results or Outcomes : The result is the formation of pinacol benzyl boronate, a compound that has various applications in organic synthesis .

    Scientific Field: Pharmaceutical Research

    • Application : This compound can be used as an intermediate in the synthesis of pharmaceuticals .

    Scientific Field: Material Science

    • Application : The compound can be used in the synthesis of new materials .

    Scientific Field: Chemical Synthesis

    • Application : This compound can be used as a precursor in the synthesis of other complex organic compounds .
    • Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific outcomes would depend on the other reactants and conditions used in the synthesis .

    Scientific Field: Conformational Determination

    • Application : The compound can be used in conformational determination studies .
    • Method of Application : This involves the use of various spectroscopic techniques to determine the conformation of the compound .
    • Results or Outcomes : The result is a better understanding of the conformation of the compound, which can be useful in predicting its reactivity and other properties .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFDTMNHOINATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725899
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1269232-96-3
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269232-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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